molecular formula C12H24O8 B14053349 2,3,4,5,6-Pentahydroxyhexanal; 2-propanone

2,3,4,5,6-Pentahydroxyhexanal; 2-propanone

Cat. No.: B14053349
M. Wt: 296.31 g/mol
InChI Key: BKOYFXSGSIMYGP-UHFFFAOYSA-N
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Description

It is a white to light yellow crystalline powder with the molecular formula C12H20O6 and a molecular weight of 260.29 g/mol . This compound is primarily used in organic synthesis and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetone l-glucose is typically synthesized through an acid-catalyzed reaction involving glucose and acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetone derivative . The process involves the protection of hydroxyl groups in glucose by forming cyclic acetals with acetone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of diacetone l-glucose often involves continuous synthesis methods to enhance efficiency and yield. The process may include the use of ion exchange techniques to convert monoacetone glucose to diacetone glucose without isolating the intermediate .

Chemical Reactions Analysis

Types of Reactions: Diacetone l-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of cyclic acetals and ketals, which is commonly used in carbohydrate chemistry to protect hydroxyl groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various protected glucose derivatives, which are useful intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of diacetone l-glucose involves its role as a protecting group in carbohydrate chemistry. By forming cyclic acetals, it prevents the hydroxyl groups in glucose from participating in unwanted side reactions . This selective protection allows for targeted chemical transformations, facilitating the synthesis of desired products.

Comparison with Similar Compounds

Comparison: Diacetone l-glucose is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Compared to its d-isomers, diacetone l-glucose offers different reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C12H24O8

Molecular Weight

296.31 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxyhexanal;propan-2-one

InChI

InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h1,3-6,8-12H,2H2;2*1-2H3

InChI Key

BKOYFXSGSIMYGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.CC(=O)C.C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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